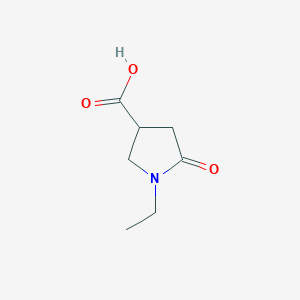

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyrrolidines with various carboxylic acid derivatives. For instance, the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a compound with a broad spectrum of antibacterial activity, starts from 1-(3-aminophenyl)pyrrole . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves a multi-step process including reduction, methylation, and selenation . These methods could potentially be adapted for the synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and quantum chemical analysis. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . These structural analyses are crucial for understanding the conformation and potential reactivity of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and substitution patterns. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine-1-carboxylates . The reactivity of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid in similar reactions could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are important for their practical applications. The physicochemical characteristics of a series of 1,4-dihydropyridine derivatives were compared, and their reactivities in electrochemical and chemical oxidation reactions were studied . These findings can provide a basis for predicting the properties of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Chemistry

- Application : 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .

- Method : 2-Methylenesuccinic (itaconic) acid was cyclized with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc . 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were isolated in good yields from the reaction mixtures .

- Results : The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position . Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity because of the relatively simple method for preparing them and their interesting biological properties .

-

Drug Discovery

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

-

Anti-Inflammatory Agents

- Application : Substituted 3-pyrroline-2-ones with a 2-pyrrolidinone subdivision are of interest in medicinal chemistry as many derivatives have shown significant pharmacological and biological potency, including as anti-inflammatory agents .

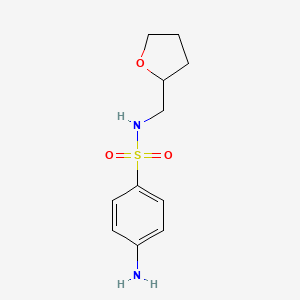

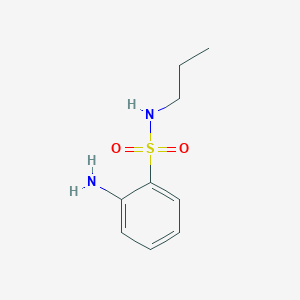

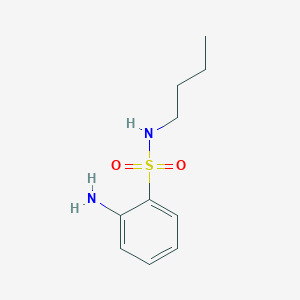

- Method : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide .

- Results : Only a few compounds exhibited a slight improved activity compared to doxorubicin, with IC 50 values of 49.11, 48.01, 49.78 and 49.27 .

-

Drug Delivery Systems

- Application : Drug therapies could be loaded into a polyanhydride matrix and protected from denaturation and removal from the body while being slowly eluted as the polyanhydride degraded yielding a tailorable concentration profile in the bloodstream at therapeutic levels .

- Method : This involves the synthesis of 1,1’-(Hexane-1,6-Diyl)Bis(5-Oxopyrrolidine-3-Carboxylic Acid) .

- Results : This method allows for a controlled release of drug therapies, maintaining therapeutic levels in the bloodstream .

-

Antioxidants in Food and Pharmaceutical Products

- Application : They are used for stabilization of food products, polymeric products, petrochemicals, cosmetics, and pharmaceuticals . Antioxidants are involved in the defense mechanism of the organism against pathologies associated with the attack of free radicals .

- Method : This involves the synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids .

- Results : The synthesized compounds possessed antioxidant effects of varying strength .

-

Anti-Cancer Agents

- Application : Substituted 3-pyrroline-2-ones with a 2-pyrrolidinone subdivision are also of merits in medicinal chemistry as abundant derivatives have demonstrated momentous pharmacological and biological potency, as, e.g., anti-cancer agents .

- Method : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide .

- Results : Only a few compounds, namely 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one) (Fig. 21), exhibited a slight improved activity compared to doxorubicin (IC 50 = 68.6 μM), with IC 50 values of 49.11, 48.01, 49.78 and 49.27 .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPUQHZYYWBHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405855 |

Source

|

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

52743-73-4 |

Source

|

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)